1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride is a chemical compound with the molecular formula C8H15NO2.ClH and a molecular weight of 193.67 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The spiro[5.5]undecane skeleton is notable for its chiral properties and intriguing conformational aspects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride typically involves the formation of the spiro[5.5]undecane skeleton through various synthetic routes. One common method includes the reaction of appropriate precursors under controlled conditions to form the spiro compound. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spiro derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Wissenschaftliche Forschungsanwendungen
1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spiro structures but differ in the heteroatoms present in the rings.
1,3-Oxathiane derivatives: These compounds also share the spiro[5.5]undecane skeleton but have different stereochemistry and functional groups.
1,9-Diazaspiro[5.5]undecane: This compound has a similar spiro structure but contains nitrogen atoms in different positions.
Uniqueness
1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro[5.5]undecane skeleton. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
2792185-96-5 | |
Molekularformel |
C8H16ClNO2 |
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
1,5-dioxa-8-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-8(7-9-4-1)10-5-2-6-11-8;/h9H,1-7H2;1H |
InChI-Schlüssel |
JBGKPSUYPQYBBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC1)OCCCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.